molecular formula C19H26Cl2N2O B593615 AH 7959 CAS No. 763023-14-9

AH 7959

Katalognummer: B593615
CAS-Nummer: 763023-14-9
Molekulargewicht: 369.3 g/mol
InChI-Schlüssel: WTOAYCRIVUCNNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3,4-dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide is a synthetic opioid derivative structurally related to the N-substituted cyclohexylmethylbenzamide class. Instead, the majority of data pertains to its dimethylamino analog, 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921), a potent μ-opioid receptor agonist .

AH-7921 was first synthesized in the 1970s by Allen and Hanburys Ltd. Its structure features a 3,4-dichlorinated benzamide moiety linked via a methyl group to a cyclohexyl ring substituted with a tertiary amine (dimethylamino group) . Despite lacking clinical approval, AH-7921 emerged as a new psychoactive substance (NPS) in 2012, linked to severe toxicity and fatalities .

Eigenschaften

IUPAC Name

3,4-dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O/c20-16-8-7-15(13-17(16)21)18(24)22-14-19(9-3-1-4-10-19)23-11-5-2-6-12-23/h7-8,13H,1-6,9-12,14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOAYCRIVUCNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342404
Record name 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763023-14-9
Record name 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for AH 7959 are not widely documented in public literature. it is known that the compound is available as a crystalline solid with a purity of ≥98%

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Im Gegensatz zu AH 7921 zeigt this compound keine analgetische Wirkung bei Mäusen, was darauf hindeutet, dass es möglicherweise nicht effektiv mit Opioidrezeptoren interagiert oder eine andere Bindungsaffinität aufweist. Die molekularen Ziele und Pfade, die an seiner Wirkung beteiligt sind, sind nicht vollständig verstanden und würden weitere Forschung erfordern.

Wirkmechanismus

Unlike AH 7921, AH 7959 does not exhibit analgesic effects in mice, suggesting that it may not effectively interact with opioid receptors or may have a different binding affinity . The molecular targets and pathways involved in its action are not fully understood and would require further research.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Pharmacological Profiles

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structure Modifications μ-Opioid Receptor Affinity (Ki, nM) Synthesis Yield Legal Status (Examples)
AH-7921 3,4-dichloro; cyclohexyl-(dimethylamino) 27–86 76.3% (analog) Schedule I (UN 1961 Convention)
U-47700 3,4-dichloro; cyclohexyl-(N-methyl-dimethylamino) 11.1 N/A Schedule I (US, EU)
MT-45 Piperazine-cyclohexyl-diphenylethyl 34–44 N/A Schedule I (UN 1961 Convention)
4d (N-{[1-(Dimethylamino)cyclohexyl]methyl}-N-methyl-4-(trifluoromethyl)benzamide) 4-CF₃; N-methyl-dimethylamino 120 76.3% Not scheduled
W-18 Sulfonamide-piperidinyl-nitrophenethyl >10,000 N/A Controlled in Canada, US

Key Differences and Research Findings

AH-7921 vs. U-47700
  • Structural Differences: U-47700 is a structural isomer of AH-7921, differing in the position of the dimethylamino group (cyclohexyl ring substitution) and the addition of an N-methyl group .
  • Pharmacology: U-47700 exhibits higher μ-opioid receptor affinity (Ki = 11.1 nM) compared to AH-7921 (Ki = 27–86 nM) and greater analgesic potency in rodent models .
  • Toxicity : U-47700 has been linked to acute fatalities due to its potency, while AH-7921 is associated with multi-organ failure and complex drug interactions .
AH-7921 vs. MT-45
  • Structural Differences : MT-45 contains a piperazine core with diphenylethyl and cyclohexyl groups, unlike the benzamide backbone of AH-7921 .
  • Pharmacology : MT-45 shows moderate μ-opioid receptor affinity (Ki = 34–44 nM) but longer elimination half-lives, increasing overdose risks .
AH-7921 vs. 4d (Trifluoromethyl Analog)
  • Structural Differences : The 4-trifluoromethyl substitution in 4d reduces opioid receptor affinity (Ki = 120 nM) compared to AH-7921’s 3,4-dichloro motif .
  • Synthesis : 4d was synthesized in 76.3% yield via similar amide coupling strategies, highlighting the impact of halogen vs. fluorinated groups on activity .

Legal and Regulatory Status

  • AH-7921 : Scheduled under the UN Single Convention on Narcotic Drugs (2015) and prohibited in the EU, US, and Japan .
  • U-47700 : Banned globally after its association with >50 deaths in the US (2015–2017) .
  • W-18 : Despite low receptor affinity, it remains controlled due to structural similarity to fentanyl analogs .

Abuse Potential and Clinical Implications

  • AH-7921 : Self-reported effects include euphoria, sedation, and nausea, with a high risk of dependence .
  • U-47700 : Rapid tolerance development and withdrawal symptoms comparable to morphine .
  • MT-45 : Associated with hearing loss and dermatological toxicity in chronic users .

Analyse Chemischer Reaktionen

AH 7959 kann, wie viele Opioide, verschiedene chemische Reaktionen eingehen. Spezifische Details über die Arten von Reaktionen, die es durchläuft, gängige Reagenzien, verwendete Bedingungen und gebildete Hauptprodukte sind in der öffentlichen Domäne nicht leicht verfügbar. Im Allgemeinen können Opioide Reaktionen wie Oxidation, Reduktion und Substitution eingehen, aber das genaue Verhalten von this compound in diesen Reaktionen würde weitere experimentelle Daten erfordern.

Biologische Aktivität

3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide, commonly referred to as AH 7959, is a synthetic compound belonging to the class of novel synthetic opioids (NSOs). This compound has garnered attention due to its structural similarities to other opioids and its potential biological activities. Understanding its pharmacological profile, including receptor interactions and metabolic pathways, is crucial for evaluating its safety and efficacy.

  • Molecular Formula : C19_{19}H26_{26}Cl2_{2}N2_{2}O
  • Molecular Weight : 369.3 g/mol
  • CAS Number : 763023-14-9

Structure

The structure of this compound features a dichlorobenzamide moiety linked to a piperidinyl cyclohexyl group, which is significant for its interaction with opioid receptors.

Opioid Receptor Interaction

This compound has been characterized primarily as a selective μ-opioid receptor agonist. This interaction is critical as it underlies many of the compound's effects, including analgesia and potential for abuse. Research indicates that while this compound exhibits agonistic properties at the μ-opioid receptor, it is ineffective as an analgesic in certain animal models, suggesting a complex pharmacodynamic profile.

Table 1: Opioid Receptor Affinity of this compound

Receptor TypeAffinity (Ki)Activity
μ-opioid receptorNot specifiedAgonist
δ-opioid receptorNot specifiedNot evaluated
κ-opioid receptorNot specifiedNot evaluated

Pharmacokinetics

A sensitive HPLC method has been developed for the quantitation of this compound and its metabolites in biological samples. The study demonstrated a linear range from 10 ng/mL to 20 µg/mL, with high precision in quantification. This method is crucial for pharmacokinetic studies and understanding the metabolism of the compound in vivo .

Case Studies

Recent case studies have highlighted the implications of this compound in clinical settings:

  • Case Study on Intoxication : A report documented two cases of intoxication involving this compound, emphasizing its potential for overdose and severe side effects when misused. The patients exhibited symptoms consistent with opioid toxicity, including respiratory depression and altered mental status .
  • Metabolic Characterization : Another study focused on the metabolic pathways of synthetic opioids similar to this compound, revealing that these compounds undergo extensive hepatic metabolism, leading to various metabolites that may also possess biological activity .

Safety and Toxicology

Despite its potential therapeutic applications, the safety profile of this compound remains under scrutiny. The compound has been classified as hazardous for research purposes only, with warnings against ingestion or inhalation due to its toxicological properties .

Table 2: Reported Adverse Effects of this compound

EffectSeverityContext
Respiratory depressionHighOverdose cases
SedationModerateClinical observations
NauseaLowCommon side effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AH 7959
Reactant of Route 2
Reactant of Route 2
AH 7959

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.